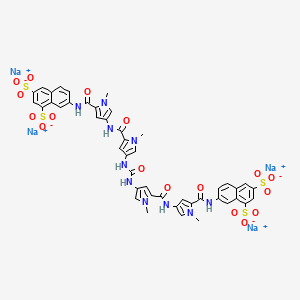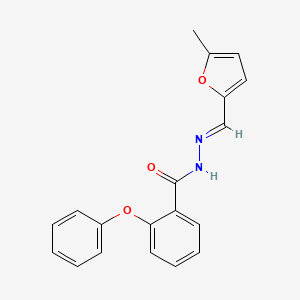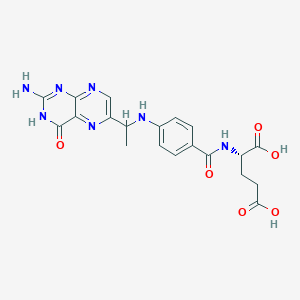
Nitroparacetamol
Overview
Description
Preparation Methods
The synthesis of NCX 701 involves the esterification of paracetamol with 4-bromobutyric acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF). The resulting ester is then treated with silver nitrate in hot acetonitrile to yield the target nitrate ester .
Chemical Reactions Analysis
NCX 701 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the nitro group, potentially converting it to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
NCX 701 has several scientific research applications:
Chemistry: It is used as a model compound to study nitric oxide-releasing derivatives and their chemical properties.
Biology: The compound is studied for its effects on biological systems, particularly its antinociceptive and anti-inflammatory properties.
Medicine: NCX 701 is being investigated for its potential use in treating various types of pain, including acute, chronic, and neuropathic pain
Mechanism of Action
NCX 701 exerts its effects through the release of nitric oxide, which has various physiological effects. The compound induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol. Its action is mainly located within the spinal cord, where it modulates pain signals . The exact molecular targets and pathways involved are still under investigation, but it is known that nitric oxide plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
NCX 701 is unique compared to other similar compounds due to its nitric oxide-releasing properties. Similar compounds include:
Paracetamol (acetaminophen): While paracetamol is a widely used analgesic and antipyretic, it lacks the nitric oxide-releasing properties of NCX 701.
Nitroaspirin: Another nitric oxide-releasing compound, nitroaspirin, combines aspirin with a nitric oxide donor, providing anti-inflammatory and cardioprotective effects.
Nitroflurbiprofen: This compound combines flurbiprofen with a nitric oxide donor, offering enhanced anti-inflammatory properties
NCX 701 stands out due to its potent antinociceptive and anti-inflammatory effects, which are attributed to the release of nitric oxide. This makes it a promising candidate for developing new pain-relief medications with improved safety profiles .
Properties
Key on ui mechanism of action |
NCX-701 (nitroparacetamol) is a NO-releasing derivative of paracetamol (acetaminophen) that has shown potent antinociceptive and anti-inflammatory properties. NCX-701 induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol, and its action is mainly located within the spinal cord in monoarthritic animals. |
|---|---|
CAS No. |
326850-30-0 |
Molecular Formula |
C12H14N2O6 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(4-acetamidophenyl) 4-nitrooxybutanoate |
InChI |
InChI=1S/C12H14N2O6/c1-9(15)13-10-4-6-11(7-5-10)20-12(16)3-2-8-19-14(17)18/h4-7H,2-3,8H2,1H3,(H,13,15) |
InChI Key |
XTMOQAKCOFLCRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(nitroxy)butanoic acid 4-acetylaminophenyl ester NCX 701 NCX-701 NCX701 nitroacetaminophen nitroparacetamol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(1-furo[2,3-c]pyridin-5-yl-ethylsulfanyl)-pyrimidin-4-ylamine](/img/structure/B1678926.png)


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride](/img/structure/B1678930.png)









